N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Description
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide is a benzothiazole derivative characterized by a carboxamide group at position 6 of the benzothiazole core. The nitrogen of the carboxamide is substituted with a 2-hydroxyethyl group bearing a 3-methylthiophen-2-yl moiety. The 3-methylthiophene group may enhance lipophilicity and π-π stacking interactions, while the hydroxyethyl linker could facilitate hydrogen bonding with biological targets.
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-9-4-5-20-14(9)12(18)7-16-15(19)10-2-3-11-13(6-10)21-8-17-11/h2-6,8,12,18H,7H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRUUAVRAIVGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 3-methylthiophene-2-carbaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated benzothiazole derivatives.
Scientific Research Applications
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring is known to interact with various biological pathways, contributing to its pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Heterocyclic Substitutions
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide (CAS: 2097924-54-2)
- Structure : Features a hydroxyethyl group substituted with both a thiophen-2-yl and a furan-3-yl group.
- Molecular Formula : C₁₈H₁₄N₂O₃S₂; Molecular Weight : 370.4 .
- Key Differences: Replaces the 3-methylthiophen-2-yl group in the target compound with a furan-thiophene hybrid.
(E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone
- Structure : A chalcone derivative with a benzothiazolone core and a thiophene-linked propenyl ketone.
- Synthesis : Prepared via Claisen-Schmidt condensation (94% yield) .
- Key Differences : Lacks the carboxamide group but includes a ketone moiety. The benzothiazolone ring (vs. benzothiazole) and conjugated system may confer distinct electronic properties and reactivity.
Benzothiazole Carboxamide Derivatives from Pharmaceutical Patents
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP 3348550A1)
- Structure : Contains a trifluoromethyl group at position 6 and a phenylacetamide side chain.
- Key Differences: The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity compared to the target compound’s 3-methylthiophene.
4-Fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide
- Structure : Substituted with halogens (F, I) and a hydroxyethoxy group.
- Biological Activity : Acts as a tyrosine kinase inhibitor with antineoplastic properties .
- Key Differences : Halogen substituents improve target binding via hydrophobic and electrostatic interactions, while the hydroxyethoxy group increases solubility compared to the target compound’s hydroxyethyl-thiophene moiety.
Antimicrobial and Antifungal Carboxamides
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl) carboxamide] (Compound 8c)
- Structure: A pyranone-carboxamide hybrid with a coumarin substituent.
- Activity : Exhibits potent antibacterial activity (MIC: 2–4 µg/mL against S. aureus, E. faecalis, and E. coli) and antifungal effects against C. krusei .
- Key Differences: The pyranone core replaces benzothiazole, but the carboxamide group is critical for activity.
Halogenated and Nitro-Substituted Analogs
3-Chloro-N-{6-nitro-1,3-benzothiazol-2-yl}-1-benzothiophene-2-carboxamide
- Structure : Incorporates chloro and nitro groups on benzothiophene and benzothiazole rings.
- The benzothiophene core (vs. benzothiazole) may alter π-stacking interactions .
Comparative Analysis Table
Biological Activity
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula . The structure features a benzothiazole core that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H15N3O2S |
| Molecular Weight | 287.35 g/mol |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : It may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound could act as an agonist or antagonist of specific receptors, influencing signaling pathways related to inflammation and cancer.
Research indicates that benzothiazole derivatives often exhibit anti-cancer properties by inducing apoptosis in tumor cells and inhibiting angiogenesis.
Anticancer Properties
Several studies have investigated the anticancer effects of benzothiazole derivatives, including this compound.
- Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM, indicating moderate potency.
- Mechanistic Insights : The compound was found to induce apoptosis through the activation of caspase pathways and by increasing the levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Activity
The compound also shows potential anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown a reduction in the secretion of TNF-alpha and IL-6 in macrophage models treated with the compound.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. Key findings include:
- Substituent Effects : The presence of electron-donating groups on the thiophene ring enhances anticancer activity.
| Substituent | Effect on Activity |
|---|---|
| Methyl Group | Increases potency |
| Hydroxyl Group | Enhances solubility |
| Electron-withdrawing Groups | Reduces activity |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in a xenograft model of human breast cancer. The results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent.
Case Study 2: Inflammatory Disease Model
In an animal model of rheumatoid arthritis, treatment with the compound resulted in decreased joint swelling and reduced levels of inflammatory markers, suggesting its utility in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
